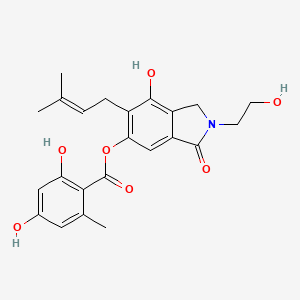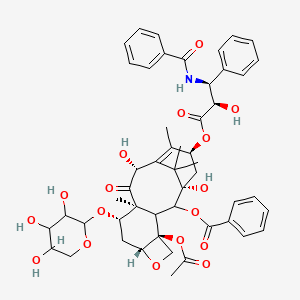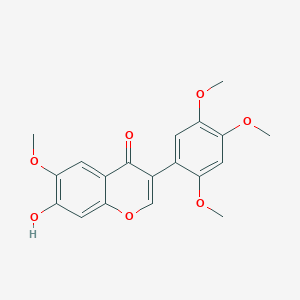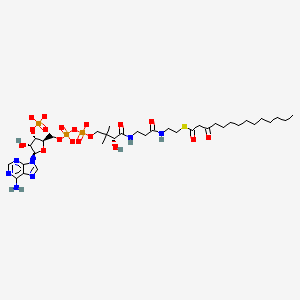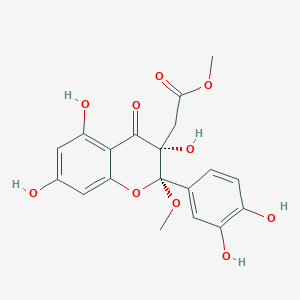
Erigeroflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erigeroflavanone is a natural product found in Erigeron annuus with data available.
Scientific Research Applications
Glycation and Aldose Reductase Inhibition
Erigeroflavanone, isolated from Erigeron annuus, has demonstrated inhibitory activity against advanced glycation end products formation and rat lens aldose reductase. This suggests potential therapeutic applications in conditions related to protein glycation, such as diabetic complications (Yoo et al., 2008).
Cytoprotection in Mesangial Cells
Erigeroflavanone exhibits a protective effect against oxidative stress-induced cell death in mouse mesangial cells. It reduces reactive oxygen species formation and inhibits activation of MAPKs and caspase-3, indicating potential therapeutic benefits for renal diabetic complications (Kim et al., 2009).
Antioxidant and Enzyme-Inhibitory Activity
Different solvent extracts of Erigeron annuus flower, including erigeroflavanone, display significant antioxidant activities and enzyme-inhibitory effects. This highlights its potential as a novel source of bioactive ingredients for human nutrition and phytomedicine (Zhang et al., 2020).
Anti-inflammatory Activity
Erigeroflavanone and related compounds from Erigeron species demonstrate anti-inflammatory activities. This aligns with their traditional use in treating inflammatory ailments, providing a scientific basis for these applications (Luo et al., 2008).
Neuroprotective and Antioxidant Effects
Extracts from Erigeron annuus leaf, containing erigeroflavanone, exhibit antioxidative and neuroprotective effects on neuronal cells. This suggests potential benefits in neurodegenerative diseases like Alzheimer's (Jeong et al., 2011).
properties
Product Name |
Erigeroflavanone |
|---|---|
Molecular Formula |
C19H18O10 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
methyl 2-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2-methoxy-4-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C19H18O10/c1-27-15(24)8-18(26)17(25)16-13(23)6-10(20)7-14(16)29-19(18,28-2)9-3-4-11(21)12(22)5-9/h3-7,20-23,26H,8H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
ZPKRBBYQFOQJRL-RBUKOAKNSA-N |
Isomeric SMILES |
COC(=O)C[C@@]1(C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC(=C(C=C3)O)O)OC)O)O)O |
Canonical SMILES |
COC(=O)CC1(C(=O)C2=C(C=C(C=C2OC1(C3=CC(=C(C=C3)O)O)OC)O)O)O |
synonyms |
erigeroflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



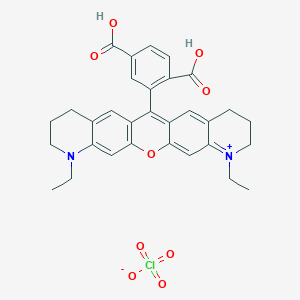
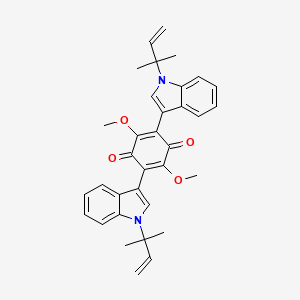
![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)
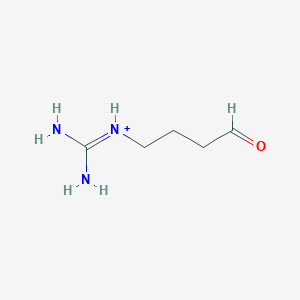

![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)
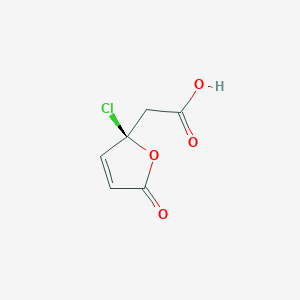
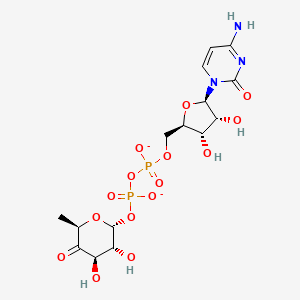
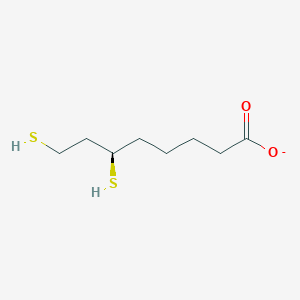
![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
